![molecular formula C19H15N3O4S B2561444 1-异烟酰基-N,N-二甲基-2-氧代-1,2-二氢苯并[cd]吲哚-6-磺酰胺 CAS No. 881476-24-0](/img/structure/B2561444.png)

1-异烟酰基-N,N-二甲基-2-氧代-1,2-二氢苯并[cd]吲哚-6-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

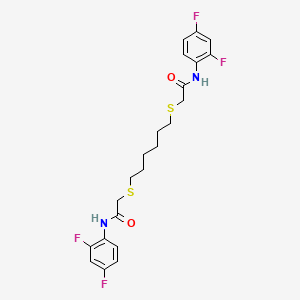

The synthesis of this compound or its analogs has been reported in a study . The study optimized a TNF-α inhibitor, EJMC-1, by shape screen and rational design. The most potent compound was 2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide (S10) with an IC50 of 14 μM . Based on the docking analysis of S10 and EJMC-1 binding with TNF-α, S10 analogs were designed, purchased, and synthesized .

Molecular Structure Analysis

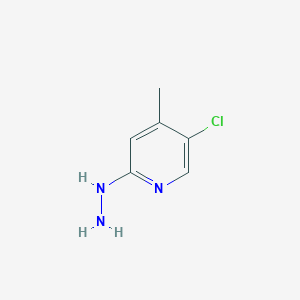

The molecular structure of this compound is based on the indole scaffold, which is found in many important synthetic drug molecules . Indole derivatives possess various biological activities, making them interesting for researchers to synthesize a variety of indole derivatives .

科学研究应用

合成与生物活性

通过 Scholl 型氧化环化反应合成二苯并[e,g]异吲哚-1-酮: 本研究概述了一种用于合成二苯并[e,g]异吲哚-1-酮的灵活合成方法,二苯并[e,g]异吲哚-1-酮是具有广泛生物活性的生物吲哚并咔唑的简化类似物。该方法涉及四酰胺酸磺酸盐并使用温和的 Scholl 型氧化环化,表明了合成复杂磺酰胺衍生物的潜在途径 (van Loon 等人,2014).

3-硒代-1H-吲哚和 3-硒代咪唑并[1,2-a]吡啶衍生物的超声波辅助合成和抗氧化活性: 本研究提出了一种快速合成具有已证明抗氧化活性的有机硒化合物的的方法,表明新型合成方法在开发具有生物活性的分子中的重要性 (Vieira 等人,2017).

基于磺酰胺的生物活性杂化化合物的最新进展: 本综述重点介绍了具有各种生物活性的磺酰胺杂化物的构筑和开发,包括抗菌和抗肿瘤作用,强调了磺酰胺化合物在药物化学中的多功能性 (Ghomashi 等人,2022).

机理见解和应用

对羟基苯甲酸酯与牛血清白蛋白的结合研究: 本研究使用磺酰胺衍生物作为荧光探针来研究化合物与蛋白质的结合,证明了磺酰胺衍生物在生化分析中的效用 (Jun 等人,1971).

磺酰胺衍生物互变异构行为的研究: 本研究重点关注磺酰胺衍生物的互变异构形式,展示了分子构象与生物活性之间的关系,这对于理解复杂磺酰胺的药理特性至关重要 (Erturk 等人,2016).

安全和危害

The safety and hazards associated with this compound are not explicitly mentioned in the available resources. As it is intended for research use only, it should be handled with appropriate safety measures.

未来方向

作用机制

Target of Action

Indole derivatives have been found to bind with high affinity to multiple receptors . This suggests that “1-isonicotinoyl-N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide” and “N,N-dimethyl-3-oxo-2-(pyridine-4-carbonyl)-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4(12),5,7,9-pentaene-9-sulfonamide” may also interact with multiple targets in the body.

Biochemical Pathways

Indole derivatives can affect a wide range of biochemical pathways due to their broad spectrum of biological activities . The specific pathways affected by “1-isonicotinoyl-N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide” and “N,N-dimethyl-3-oxo-2-(pyridine-4-carbonyl)-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4(12),5,7,9-pentaene-9-sulfonamide” would depend on their specific biological activities.

Result of Action

The molecular and cellular effects of “1-isonicotinoyl-N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide” and “N,N-dimethyl-3-oxo-2-(pyridine-4-carbonyl)-2-azatricyclo[631Given the wide range of biological activities of indole derivatives, these compounds could potentially have diverse molecular and cellular effects .

属性

IUPAC Name |

N,N-dimethyl-2-oxo-1-(pyridine-4-carbonyl)benzo[cd]indole-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O4S/c1-21(2)27(25,26)16-7-6-15-17-13(16)4-3-5-14(17)19(24)22(15)18(23)12-8-10-20-11-9-12/h3-11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPZHIBFJNRJNGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=C2C=CC=C3C2=C(C=C1)N(C3=O)C(=O)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-N-(4-chlorophenyl)-2-cyano-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2561361.png)

![2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-phenylacetamide](/img/structure/B2561364.png)

![2-[(2-Fluorophenyl)sulfanyl]-2-phenylacetic acid](/img/structure/B2561366.png)

![4-(3,5-Dimethylpiperidin-1-yl)-8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2561369.png)

![{4-[(4-methoxybenzyl)amino]-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanol](/img/structure/B2561370.png)

![N-{4-[(oxan-4-yl)amino]phenyl}furan-2-carboxamide](/img/structure/B2561372.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2561376.png)

amino}-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2561377.png)

![1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-4-[1-(methylsulfanyl)-2-nitrovinyl]piperazine](/img/structure/B2561383.png)